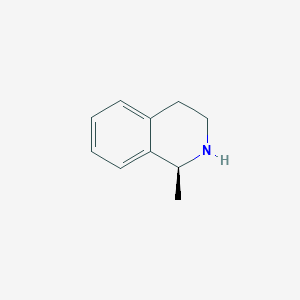

9-Anthracenemethanamine

Übersicht

Beschreibung

9-Anthracenemethanol is the derivative of anthracene with a hydroxymethyl group (CH2OH) attached to the 9-position . It is a colorless solid that is soluble in ordinary organic solvents .

Synthesis Analysis

The compound can be prepared by hydrogenation of 9-anthracenecarboxaldehyde .Molecular Structure Analysis

The molecular formula of 9-Anthracenemethanol is C15H12O . The structure is also available as a 2D Mol file or as a computed 3D SD file .Chemical Reactions Analysis

9-Anthracenemethanol participates in ring-opening polymerization of L-lactide catalyzed by alumoxane . It undergoes proton exchange reaction with potassium tert-butoxide to yield potassium 9-anthracenemethoxide .Physical And Chemical Properties Analysis

9-Anthracenemethanol has a molecular weight of 208.26 g/mol . It is a colorless or light yellow solid that is soluble in ordinary organic solvents . The melting point is 158 °C (316 °F; 431 K) .Wissenschaftliche Forschungsanwendungen

Chemistry and Pharmacology

Anthraquinones, including derivatives like 9-Anthracenemethanamine, are an important class of compounds used in medical applications, such as laxatives and antimicrobial and anti-inflammatory agents. They have also been employed in arthritis, multiple sclerosis, and cancer therapies (Malik & Müller, 2016).

Organic Synthesis

The reactivity of N-alkyl-9-anthracenemethanamines with dimethyl acetylenedicarboxylate (DMAD) was studied, revealing unique chemical reactions valuable for organic synthesis (Devassia, Prathapan, & Unnikrishnan, 2018).

Photochemistry

A comparative study of chemical and light-induced electron-transfer reactions of some (anthracen-9-yl)methanamines showed their potential in photochemical applications (Jacob et al., 2015).

Antidepressant Potential

Chlorinated tetracyclic compounds, including derivatives of 9-Anthracenemethanamine, were synthesized and tested for antidepressant effects in mice, showing significant potential in this field (Karama et al., 2016).

Cardiology

Research on anthracene-9-carboxylic acid, a related compound, provided insights into its effects on cardiac ventricular action potential duration and L-type Ca~(2+) channels, indicating potential cardiovascular applications (Shi, 2000).

Cancer Research

The tumor-initiating ability of various anthracene compounds, including 9-Anthracenemethanamines, was studied, providing insights into their potential as cancer therapeutic agents (Wislocki et al., 1982).

Structural Probing

AMDA analogs, including 9-aminomethyl-9,10-dihydroanthracene, were used as structural probes for studying the steric tolerance in 5-HT2A and H1 receptor binding sites, crucial for drug design (Shah et al., 2010).

Drug Delivery

The polyamine transport system, using compounds like 9-anthracenylmethyl-butanediamine, showed potential for selectively delivering toxic agents to cancer cells, enhancing the specificity of cancer treatments (Ghani et al., 2009).

Antimicrobial Effects

Anthracene and its derivatives, including 9-anthracenemethanamine, have shown antimicrobial effects against intestinal bacteria, indicating their potential in treating gastrointestinal diseases (Kim, Jeong, & Lee, 2009).

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

anthracen-9-ylmethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13N/c16-10-15-13-7-3-1-5-11(13)9-12-6-2-4-8-14(12)15/h1-9H,10,16H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MEQDVTFZLJSMPO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C3C=CC=CC3=C2CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20454662 | |

| Record name | 9-Anthracenemethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20454662 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

9-Anthracenemethanamine | |

CAS RN |

2476-68-8 | |

| Record name | 9-Anthracenemethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20454662 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(5aS,10bR)-5a,10b-Dihydro-2-(2,3,4,5,6-pentafluorophenyl)-4H,6H-indeno[2,1-b][1,2,4]triazolo[4,3-d][1,4]oxazinium Tetrafluoroborate](/img/structure/B1600026.png)